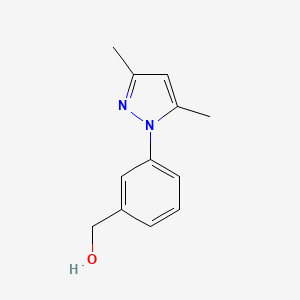

3-(3,5-dimethyl-1H-pyrazol-1-yl)Benzenemethanol

描述

Structure

3D Structure

属性

IUPAC Name |

[3-(3,5-dimethylpyrazol-1-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-6-10(2)14(13-9)12-5-3-4-11(7-12)8-15/h3-7,15H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJPENYCYFTYOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956804-29-8 | |

| Record name | [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

Condensation Reactions: One common method involves the condensation of 3,5-dimethyl-1H-pyrazole with benzaldehyde in the presence of a reducing agent such as sodium borohydride.

Substitution Reactions: Another approach is the substitution reaction of 3,5-dimethyl-1H-pyrazole with benzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenemethanol can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the benzenemethanol group to a benzoic acid derivative.

Reduction: Reduction reactions can reduce the pyrazole ring, leading to the formation of different derivatives.

Substitution: Substitution reactions can replace the hydrogen atoms on the pyrazole ring with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Bases like sodium hydride or strong acids like hydrochloric acid are typically employed.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives.

科学研究应用

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenemethanol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic uses, such as in the treatment of certain diseases.

Industry: Employed in the development of new materials and chemical processes.

作用机制

The compound exerts its effects through specific molecular targets and pathways, which may include:

Enzyme Inhibition: It may inhibit certain enzymes involved in biological processes.

Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.

Pathway Modulation: It may modulate various biochemical pathways, leading to desired therapeutic effects.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological activity of imidazo[2,1-b]thiazole derivatives is highly dependent on substituents at key positions. Below is a comparative analysis of analogs with modifications to the acetamide side chain or aryl groups:

Cytotoxicity and Kinase Inhibition

- Compound 5l exhibits potent cytotoxicity against breast cancer (MDA-MB-231) with 3.7-fold greater potency than sorafenib . Its selectivity for MDA-MB-231 over HepG2 (16:1 ratio) highlights the impact of the 4-methoxybenzyl-piperazine substituent on tissue specificity.

Antibacterial and Enzyme Inhibition

- Hydrazide derivatives (3a-j) demonstrate broader applications, including antibacterial activity against Gram-positive and Gram-negative pathogens .

- Compound 3d stands out for aldose reductase (AR) inhibition, a target in diabetic complications, indicating that the thioamide group enhances AR binding .

Selectivity and Pharmacological Advantages

- Substituent-Driven Selectivity : The 4-chlorophenyl group common to all analogs enhances hydrophobic interactions with biological targets, but selectivity varies with side chains. For example, 5l’s piperazinyl-methoxybenzyl group improves cancer cell specificity, while hydrazides (3a-j) favor antibacterial activity .

- Metabolic Stability : The tert-butyl group in 4n may confer metabolic stability compared to pyridine/piperazine-containing analogs, though this requires pharmacokinetic validation .

生物活性

3-(3,5-dimethyl-1H-pyrazol-1-yl)benzenemethanol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis methods, and applications based on recent research findings.

The compound features a pyrazole ring linked to a benzenemethanol moiety. Its synthesis typically involves the alkylation of 3,5-dimethylpyrazole with benzyl halides in the presence of bases such as potassium carbonate. This reaction is followed by esterification processes to yield the final product.

Synthetic Route Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Alkylation | 3,5-dimethylpyrazole + benzyl bromide | Base (K2CO3), DMF |

| 2 | Esterification | Intermediate + methanol | Catalytic H2SO4 |

Biological Activity

Research indicates that 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzenemethanol exhibits various biological activities, including antimicrobial , anti-inflammatory , and antioxidant properties . These activities are attributed to its ability to interact with biological targets such as enzymes and receptors.

Antimicrobial Activity

A study evaluating the antimicrobial properties of pyrazole derivatives found that compounds similar to 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzenemethanol demonstrated significant activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Potential

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The pyrazole ring may enhance binding affinity to specific receptors involved in inflammation modulation .

Antioxidant Activity

Preliminary tests indicate that 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzenemethanol exhibits antioxidant properties by scavenging free radicals. This effect is crucial for protecting cells from oxidative stress-related damage .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- Antimicrobial Activity Study : A series of pyrazolo-pyrazolone derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

- Anti-inflammatory Research : In a controlled trial, compounds similar to 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzenemethanol were administered to models of induced inflammation. The results showed a significant reduction in inflammatory markers compared to control groups, supporting its therapeutic potential .

- Antioxidant Evaluation : The DPPH assay was employed to assess the antioxidant capacity of this compound. Results demonstrated a notable ability to reduce DPPH radicals, indicating its potential as an antioxidant agent .

常见问题

Q. How can researchers optimize the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzenemethanol to achieve high yields and purity?

- Methodological Answer : Optimize reaction conditions using acid catalysis (e.g., HCl or H₂SO₄) in polar solvents like ethanol, as demonstrated in analogous syntheses of pyrazole derivatives. Controlled reaction times (e.g., 3 min under microwave irradiation) and stoichiometric ratios of precursors (e.g., benzophenone derivatives) can improve yields. Post-synthesis purification via column chromatography or recrystallization enhances purity. Monitor progress using TLC and confirm purity via NMR and elemental analysis .

Q. What spectroscopic techniques are critical for characterizing the structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzenemethanol?

- Methodological Answer : Employ 1H and 13C NMR to identify proton environments and carbon frameworks, particularly the pyrazole ring (δ ~2.2 ppm for CH₃ groups) and benzenemethanol moiety (δ ~4.7 ppm for -CH₂OH). IR spectroscopy confirms functional groups (e.g., O-H stretch at ~3200–3500 cm⁻¹). Mass spectrometry (e.g., ESI-MS) validates molecular weight (e.g., [M+H]+ peak at m/z 245). Cross-reference data with analogous pyrazole derivatives for consistency .

Q. What are the key considerations in selecting crystallization solvents for X-ray diffraction studies of this compound?

- Methodological Answer : Use slow-evaporation techniques with solvents of moderate polarity (e.g., dichloromethane/hexane mixtures) to grow single crystals. Avoid highly volatile solvents to prevent rapid nucleation. Confirm crystal quality via preliminary diffraction tests. For example, orthorhombic systems (space group Pca2₁) with unit cell parameters a = 19.7 Å, b = 11.6 Å, c = 17.8 Å have been reported for related pyrazole complexes .

Advanced Research Questions

Q. How can computational methods aid in understanding the reactivity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzenemethanol in coordination chemistry?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions, focusing on the pyrazole N-atoms as potential metal-binding sites. Simulate ligand-metal interactions (e.g., with Cu²+ or Zn²+) using software like Gaussian or ORCA. Validate predictions with experimental data from X-ray crystallography (e.g., bond lengths and angles in metal complexes) .

Q. What strategies resolve discrepancies in crystallographic data during structure refinement of this compound?

- Methodological Answer : Use SHELXL for refinement, applying restraints for disordered regions (e.g., flexible benzenemethanol groups). Check for twinning via PLATON’s TwinRotMat tool. Validate hydrogen bonding networks using Mercury software. Cross-validate thermal parameters with analogous structures (e.g., C21H21N5O2, V = 4063.6 ų) to identify outliers. Report R values below 0.05 for high-resolution datasets .

Q. How can researchers analyze the role of the pyrazole ring in stabilizing metal complexes involving this compound?

- Methodological Answer : Conduct X-ray crystallography to determine coordination geometries (e.g., monodentate vs. bridging pyrazole modes). Use UV-Vis spectroscopy to study ligand-to-metal charge transfer bands. Compare stability constants (log K) of complexes with varying substituents (e.g., methyl vs. trifluoromethyl groups) via potentiometric titrations. Reference structural data from orthorhombic systems (e.g., Z = 8) for consistency checks .

Q. What experimental approaches are recommended for studying structure-activity relationships (SAR) of derivatives of this compound?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., halogenation at the benzene ring or pyrazole N-alkylation). Assess bioactivity (e.g., antimicrobial or anticancer properties) via in vitro assays. Correlate electronic effects (Hammett σ values) or steric parameters (Taft indices) with activity trends. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。